molecular formula C15H13ClO3 B1376038 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde CAS No. 83847-90-9

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

Cat. No.: B1376038
CAS No.: 83847-90-9
M. Wt: 276.71 g/mol
InChI Key: ZTNWKHUIHQVLAK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde is a chemical compound that has been used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid . It has also been used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin . This compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .


Synthesis Analysis

The synthesis of this compound and its derivatives involves various methods and techniques . For instance, it has been synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and complex . For example, it has been found to undergo decomposition mechanisms via a norbornadienyl intermediate, a cycloheptatrienyl intermediate, direct ring opening, and a 6-methylenebicyclo [3.1.0]hex-3-en-2-yl (MBH) intermediate .

Scientific Research Applications

Synthesis Techniques

  • Synthesis Methodology : 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde can be synthesized from 3-methoxyphenol via an O-alkylation reaction and a Vilsmeier-Hack (V-H) reaction, yielding an 82.26% success rate (Lu Yong-zhong, 2011).

Applications in Cancer Research

Antioxidant Properties

  • Antioxidant Activity : The synthesis and evaluation of related benzaldehydes have shown potential as antioxidants. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, in particular, demonstrated significant antioxidant activity in comparison to other synthesized benzaldehydes and chalcones (Chairul Rijal, W. Haryadi, C. Anwar, 2022).

Chemical Studies and Synthesis

  • Structural and Spectroscopic Characterizations : The compound and its derivatives have been studied for their structural and spectroscopic properties, including solid-state structures and binding properties with various metal ions (H. Güler, Zeliha Hayvalı, H. Dal, T. Hökelek, 2012).

Liquid Crystal Research

  • Liquid Crystal Research : The compound has been used in the synthesis and study of liquid crystal molecules. Derivatives with different terminal groups have shown varying degrees of mesogenic compounds with nematic phase behavior (Z. Jamain, N. Omar, M. Khairuddean, 2020).

Larvicidal Properties

Future Directions

The future directions for 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde could involve further exploration of its potential therapeutic significance . For instance, it could be studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases .

Properties

IUPAC Name

2-chloro-3-methoxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15-13(8-7-12(9-17)14(15)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNWKHUIHQVLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236719
Record name 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83847-90-9
Record name 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83847-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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